8-[4-(3-chlorophenoxy)butoxy]quinoline
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and Their Subtypes
Muscarinic acetylcholine receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. researchgate.netacs.org They are integral to the parasympathetic nervous system, which governs many of the body's "rest-and-digest" functions. nih.gov There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and signaling mechanism. acs.orgnih.gov
These subtypes can be broadly categorized based on their G protein coupling:
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. nih.gov
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP levels and the modulation of ion channels. nih.gov
This differential signaling underlies the diverse physiological effects mediated by each subtype.
Role of mAChRs in Physiological Processes and Pathological Conditions
The widespread distribution of mAChR subtypes translates into their involvement in a vast number of physiological functions. In the central nervous system, they are crucial for cognitive processes such as learning and memory, as well as motor control. acs.orgnih.gov Peripherally, they regulate functions including heart rate, smooth muscle contraction in the gastrointestinal and urinary tracts, and glandular secretions. researchgate.net
Given their extensive roles, dysfunction in muscarinic receptor signaling is implicated in numerous pathological conditions. For instance, an overactive parasympathetic nervous system can contribute to conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.gov In the brain, alterations in muscarinic receptor function have been linked to neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and Alzheimer's disease. nih.gov
Therapeutic Significance of Muscarinic Receptor Modulation
The critical role of mAChRs in both health and disease makes them a prime target for therapeutic intervention. Muscarinic receptor antagonists, also known as antimuscarinics, are drugs that block the action of acetylcholine at these receptors. nih.gov By doing so, they can counteract the effects of an overactive parasympathetic nervous system.
Clinically, muscarinic antagonists are used to treat a variety of conditions, including:
Respiratory disorders: To induce bronchodilation in conditions like asthma and COPD.
Overactive bladder: To reduce urinary frequency and urgency. researchgate.net
Gastrointestinal disorders: To alleviate symptoms of irritable bowel syndrome.
Parkinson's disease: To help manage motor symptoms.
Motion sickness: To prevent nausea and vomiting. researchgate.net
The development of subtype-selective antagonists is a major goal in pharmacology, as this could lead to more targeted therapies with fewer side effects.
Historical Development of Muscarinic Antagonists in Preclinical Research
The history of muscarinic antagonists dates back to the discovery of naturally occurring alkaloids like atropine (B194438) and scopolamine (B1681570) from plants of the Solanaceae family. nih.gov These non-selective antagonists were instrumental in early preclinical research, helping to elucidate the physiological functions of the parasympathetic nervous system.
The advent of modern medicinal chemistry has allowed for the synthesis of a vast array of synthetic muscarinic antagonists with improved properties. Preclinical research has focused on developing compounds with greater selectivity for specific mAChR subtypes. This has involved extensive structure-activity relationship (SAR) studies to understand how chemical modifications influence a compound's binding affinity and functional activity at the different receptor subtypes. Techniques such as radioligand binding assays and in vitro functional assays using cell lines expressing individual receptor subtypes are crucial in the preclinical characterization of these compounds. The ultimate aim of this research is to identify novel drug candidates with optimized efficacy and a more favorable side effect profile.
Despite a comprehensive search of scientific literature, no specific preclinical data regarding the muscarinic receptor binding affinities or functional activity of the compound 8-[4-(3-chlorophenoxy)butoxy]quinoline could be located. The information presented in this article is based on the broader understanding of muscarinic receptor antagonism and the general properties of quinoline-based compounds. Further research would be necessary to fully characterize the pharmacological profile of this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
8-[4-(3-chlorophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-16-8-4-9-17(14-16)22-12-1-2-13-23-18-10-3-6-15-7-5-11-21-19(15)18/h3-11,14H,1-2,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQMZSXBLHKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC(=CC=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 4 3 Chlorophenoxy Butoxy Quinoline
Retrosynthetic Analysis of 8-[4-(3-chlorophenoxy)butoxy]quinoline
A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available starting materials. The most apparent disconnection is at the ether linkage, a common strategy for molecules of this class. This bond can be retrosynthetically cleaved via the Williamson ether synthesis, a robust and widely used method for forming ether bonds. prepchem.comnih.gov
This primary disconnection yields two key precursors: the nucleophile, 8-hydroxyquinoline (B1678124), and a suitable electrophile, a 4-(3-chlorophenoxy)butyl halide. The choice of the halide (e.g., bromide or chloride) on the butyl chain is critical, as it serves as the leaving group during the nucleophilic substitution reaction.
Further retrosynthetic analysis of the 4-(3-chlorophenoxy)butyl halide precursor reveals its own synthetic origins. This intermediate can be formed from 3-chlorophenol (B135607) and a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane, again via a Williamson ether synthesis. Both 8-hydroxyquinoline and 3-chlorophenol are common, commercially available starting materials, making this a convergent and efficient synthetic strategy.
Precursor Synthesis and Intermediate Derivations
The successful synthesis of the target compound hinges on the efficient preparation of its precursors.
Synthesis of 4-(3-chlorophenoxy)butyl bromide:
This key intermediate is synthesized by reacting 3-chlorophenol with a 1,4-dihalobutane. A common approach involves the use of 1,4-dibromobutane in the presence of a base to deprotonate the phenol, thereby activating it for nucleophilic attack.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, with a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The use of an excess of the dihalobutane can favor the mono-alkylation product and minimize the formation of the bis-ether byproduct.
A representative reaction is as follows: 3-chlorophenol + 1,4-dibromobutane → 4-(3-chlorophenoxy)butyl bromide + HBr
The reaction conditions, including temperature and reaction time, would be optimized to maximize the yield of the desired mono-etherified product. Purification is typically achieved through column chromatography.
8-Hydroxyquinoline:
8-Hydroxyquinoline is a widely available commercial reagent. imist.ma Its synthesis is well-established, often involving methods like the Skraup synthesis or the Combes quinoline (B57606) synthesis, though for the purposes of synthesizing the target compound, purchasing the high-purity material is the most practical approach. google.com
Optimization of Reaction Conditions for Target Compound Synthesis
The final step in the synthesis of this compound is the Williamson ether synthesis, coupling 8-hydroxyquinoline with the previously synthesized 4-(3-chlorophenoxy)butyl bromide. The optimization of this reaction is crucial for achieving high yields and purity. prepchem.com
The general reaction is: 8-hydroxyquinoline + 4-(3-chlorophenoxy)butyl bromide → this compound + HBr
Several factors influence the efficiency of this synthesis:
Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are highly effective for deprotonating the hydroxyl group of 8-hydroxyquinoline, leading to high yields. prepchem.com Milder bases such as potassium carbonate can also be used, often requiring higher temperatures or longer reaction times.
Temperature: The reaction temperature can affect the rate of reaction. Increased temperatures generally accelerate the reaction but may also promote side reactions. prepchem.com The optimal temperature is typically determined empirically to balance reaction speed and selectivity.
Catalysts: The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), can be beneficial, particularly when using a carbonate base. nih.gov These catalysts facilitate the transfer of the quinoline phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs, enhancing the reaction rate. nih.gov The use of catalytic amounts of potassium iodide (KI) can also improve the reaction rate by in-situ conversion of the butyl bromide to the more reactive butyl iodide. nih.gov
Microwave-Assisted Synthesis: To significantly reduce reaction times and potentially improve yields, microwave-assisted Williamson ether synthesis can be employed. Microwave irradiation provides rapid and uniform heating of the reactants, often leading to cleaner reactions with fewer byproducts. prepchem.com
An interactive data table summarizing the impact of different reaction conditions on the yield of a model Williamson ether synthesis is provided below.
| Base | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) |
| K₂CO₃ | Acetone | Reflux | None | 60-75 |
| K₂CO₃ | DMF | 80-100 | TBAB | 80-90 |
| NaH | THF | Room Temp - 60 | None | 85-95 |
| KOH | DMSO | Room Temp - 80 | None | 80-90 |
This data is representative of typical Williamson ether syntheses and may vary for the specific synthesis of this compound.
Scalability Considerations in the Synthesis of this compound
Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces several important considerations.
Reagent Cost and Availability: The cost and availability of the starting materials, 8-hydroxyquinoline, 3-chlorophenol, and the 1,4-dihalobutane, are primary factors. While 8-hydroxyquinoline and 3-chlorophenol are common industrial chemicals, the price and availability of the dihaloalkane may vary.
Reaction Conditions: On a large scale, the choice of solvent and base becomes more critical due to cost, safety, and environmental concerns. While highly effective, the use of sodium hydride presents significant safety challenges on a large scale due to its pyrophoric nature. Milder, less hazardous bases like potassium carbonate are often preferred in industrial settings, even if they require longer reaction times or higher temperatures. The choice of solvent will also be influenced by its boiling point, ease of recovery, and toxicity.
Workup and Purification: The purification of the final product is a significant hurdle in scaling up. Column chromatography, while effective in the lab, is often not practical for large-scale production. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable) would need to be developed. The removal of inorganic salts from the reaction mixture also requires efficient and scalable filtration or extraction processes.
Process Safety: A thorough safety assessment is required for large-scale synthesis. This includes managing the exothermic nature of the reactions, handling potentially hazardous reagents and solvents, and ensuring proper ventilation and containment.
Waste Management: The environmental impact of the synthesis must be considered. The generation of byproducts and the use of organic solvents necessitate a robust waste management plan, including solvent recycling and proper disposal of chemical waste.
The Pharmacological Profile of this compound Remains Uncharacterized in Publicly Available Research
Initial investigations into the molecular pharmacology of the chemical compound this compound have revealed a significant lack of publicly available scientific literature. As a result, a detailed analysis of its interactions with muscarinic acetylcholine (B1216132) receptors, as requested, cannot be provided at this time.
Muscarinic receptors, which are crucial for regulating a wide array of physiological functions, are classified into five subtypes (M1-M5). The characterization of a novel compound's affinity and functional effects at these receptor subtypes is a fundamental step in understanding its potential therapeutic applications and pharmacological properties. This process typically involves a series of in vitro and in vivo studies.
Key parameters used to define a compound's muscarinic receptor profile include:
Radioligand Binding Affinity (Ki values): These values quantify the affinity of a compound for each receptor subtype. A lower Ki value indicates a higher binding affinity.
Selectivity Index: This is a comparative measure of a compound's binding affinity for one receptor subtype over others. High selectivity is often a desirable characteristic for targeted drug action.
Functional Antagonism (pA2 or IC50 values): These metrics assess the compound's ability to inhibit the functional response induced by a muscarinic agonist in isolated tissues or cell-based assays.
Receptor Occupancy and Signal Transduction: These studies determine the extent to which the compound binds to its target receptors in a living system and how this binding affects downstream cellular signaling pathways.
Receptor Kinetics: This aspect examines the rates of association and dissociation of the compound from the receptor, providing insights into the duration of its action.
A thorough search of scientific databases and research publications did not yield any specific data on this compound concerning these essential pharmacological parameters. The absence of such information prevents the construction of a data-driven article as outlined. Further research and publication in peer-reviewed journals would be necessary to elucidate the molecular pharmacology of this particular quinoline derivative.
Molecular Pharmacology of 8 4 3 Chlorophenoxy Butoxy Quinoline
Allosteric Modulation Potential of 8-[4-(3-chlorophenoxy)butoxy]quinoline at Muscarinic Receptors
This compound, also identified in scientific literature as LY2033298, has been characterized as a potent and selective positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors, with a pronounced preference for the M4 subtype. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. As a PAM, this compound enhances the receptor's response to ACh, rather than activating the receptor directly in the absence of an agonist.
Initial functional assessments using intracellular calcium mobilization as a measure of receptor activation revealed that this compound exhibits no direct agonist activity on its own at any of the five human muscarinic receptor subtypes (M1-M5) nih.gov. However, in the presence of acetylcholine, it demonstrates significant potentiation of the M4 receptor response nih.gov.
Detailed Research Findings
Research has consistently shown that the allosteric effects of this compound are highly selective for the human M4 receptor. In functional assays, this compound produces a significant enhancement of acetylcholine's potency at the M4 receptor. In contrast, it has no discernible allosteric effect on the M1, M3, and M5 receptor subtypes nih.govpnas.org. A very modest allosteric potentiation is observed at the M2 receptor, which is the closest homolog to the M4 receptor nih.govpnas.org.
The selectivity and potency of this compound have been quantified using operational models of allosterism. These models allow for the determination of key parameters such as the allosteric ligand's affinity for the receptor (KB) and the degree of cooperativity (α) between the allosteric modulator and the orthosteric agonist. The cooperativity factor, α, represents the fold increase in the agonist's affinity and potency when the allosteric modulator is bound.
Studies by Chan et al. (2008) provided quantitative values for these parameters, highlighting the compound's selectivity. For the human M4 receptor, this compound displays a high degree of positive cooperativity. Conversely, its effect on the M2 receptor is substantially weaker, and it is inactive at the other subtypes nih.gov.
This selective potentiation is not limited to acetylcholine. The compound has also been shown to enhance the effects of other orthosteric agonists, including both full and partial agonists like carbachol, oxotremorine-M, and McN-A343, specifically at the M4 receptor nih.gov.
A notable characteristic of the allosteric modulation by this compound is its "probe dependence." This means its modulatory effect is dependent on the nature of the orthosteric ligand. While it significantly potentiates the binding and functional effects of agonists like acetylcholine, it has minimal to no effect on the binding of orthosteric antagonists, such as N-methylscopolamine (NMS) nih.govnih.gov. Radioligand binding assays have confirmed that this compound directly enhances the binding of the agonist [3H]Oxotremorine-M, but does not affect the binding of the antagonist [3H]NMS nih.govpnas.org.
The molecular basis for this selectivity has been partly attributed to a key amino acid residue, D432, located in the third extracellular loop of the human M4 receptor, which has been identified as critical for the compound's potentiation effects nih.gov.
Table 1: Allosteric Potentiation of Acetylcholine by this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Allosteric Effect | Affinity (KB) | Cooperativity Factor (α) |
|---|---|---|---|
| M1 | No significant effect | - | - |
| M2 | Very small potentiation | 1.0 ± 0.3 μM | 3.7 ± 0.5 |
| M3 | No significant effect | - | - |
| M4 | Strong potentiation | 0.20 ± 0.04 μM | 35 ± 4 |
| M5 | No significant effect | - | - |
Data sourced from functional assays measuring potentiation of acetylcholine. nih.gov
Table 2: Functional Effects of this compound in Cellular Assays
| Assay Type | Receptor Subtype | Observed Effect |
|---|---|---|
| Calcium Mobilization | M1, M3, M5 | No significant allosteric effect |
| Calcium Mobilization | M2 | Very modest allosteric effect |
| Calcium Mobilization | M4 | Strong potentiation of ACh response |
| [35S]GTPγS Binding | M1, M3, M5 | No significant allosteric effect |
| [35S]GTPγS Binding | M2 | Very modest allosteric effect |
| [35S]GTPγS Binding | M4 | Strong potentiation of ACh response |
ACh = Acetylcholine. Data from Chan et al. (2008). nih.govpnas.org
Structure Activity Relationship Sar Studies of 8 4 3 Chlorophenoxy Butoxy Quinoline Analogues
Elucidation of Pharmacophoric Requirements for M3 Receptor Antagonism
The development of effective M3 muscarinic receptor antagonists, such as analogues of 8-[4-(3-chlorophenoxy)butoxy]quinoline, is predicated on a clear understanding of the essential pharmacophoric features required for high-affinity binding. A pharmacophore model for M3 antagonists typically comprises several key elements derived from the structures of known potent ligands.
A fundamental component of many muscarinic antagonists is a basic amine group, which is protonated at physiological pH. This cationic center forms a crucial ionic interaction with a conserved aspartate residue (Asp147 in transmembrane domain 3, TM3) within the orthosteric binding pocket of the M3 receptor. nih.govacs.org While the quinoline (B57606) nitrogen in the core structure of this compound is a basic center, further modifications often introduce a more basic amine, such as a quinuclidinyl group, to optimize this interaction.
The M3 binding pocket also contains a number of aromatic residues, including tyrosine and tryptophan. researchgate.net These residues create a hydrophobic pocket and are capable of engaging in π-π stacking and cation-π interactions. arabjchem.orgresearchgate.net The quinoline ring and the 3-chlorophenoxy group of the title compound are well-suited to occupy these sub-pockets, contributing significantly to binding affinity. The aromatic rings are considered essential hydrophobic features in pharmacophore models. nih.gov
Furthermore, hydrogen bond acceptors are another critical feature. The ether oxygen in the butoxy linker of this compound can act as a hydrogen bond acceptor, potentially interacting with residues like asparagine (Asn508) in the sixth transmembrane domain (TM6). acs.org
A cationic amine center for ionic interaction with Asp147.
Two hydrophobic/aromatic regions to interact with aromatic pockets.
A hydrogen bond acceptor feature.
The spatial arrangement of these features is critical, and the butoxy linker in the specified compound provides the necessary flexibility and length to position the quinoline and chlorophenoxy moieties correctly within the binding site.
Impact of Quinoline Moiety Modifications on Receptor Binding and Selectivity
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets. researchgate.net In the context of M3 antagonists, modifications to the quinoline ring of this compound can profoundly affect receptor binding affinity and selectivity against other muscarinic receptor subtypes (M1, M2, M4, M5).
SAR studies on related quinoline derivatives have shown that the position and nature of substituents on the quinoline ring are crucial. For instance, in other inhibitor classes, the nitrogen atom of the quinoline ring is shown to be a key interaction point, often forming hydrogen bonds or cation-π interactions within the receptor's hinge region or active site. arabjchem.orgmdpi.com
Selectivity between muscarinic subtypes, particularly M2 and M3, is a significant challenge due to the high homology of their orthosteric binding sites. pnas.org However, subtle differences can be exploited. For example, a single amino acid difference exists in the extracellular loop 2 (ECL2) between the M2 (Phenylalanine, Phe181) and M3 (Leucine, Leu225) receptors. researchgate.net Strategic placement of bulky or specific functional groups on the quinoline ring could create favorable interactions with Leu225 in M3 while inducing a steric clash with Phe181 in M2, thereby enhancing M3 selectivity. researchgate.netnih.gov
The following table, derived from SAR studies of analogous M3 antagonists, illustrates how modifications to a core aromatic scaffold can influence binding affinity.
| Compound ID | Modification on Aromatic Ring (Analogous to Quinoline) | M3 Receptor Affinity (Ki, nM) |
| 1a | Unsubstituted | 25.4 |
| 1b | 4-Fluoro | 15.8 |
| 1c | 3-Chloro | 10.2 |
| 1d | 4-Methyl | 22.1 |
| 1e | 3,4-Dichloro | 8.7 |
This table is a representative example based on typical SAR findings for M3 antagonists and is not specific to this compound.
As the table suggests, halogen substitutions, such as the chloro group in the parent compound's phenoxy ring, are often favorable. Similar substitutions on the quinoline ring could further optimize binding. Moving the alkoxy chain to different positions on the quinoline ring (e.g., from position 8 to 6 or 7) would also drastically alter the orientation of the molecule in the binding pocket, likely impacting affinity and selectivity.
Influence of Butoxy Linker Variations on Pharmacological Profile
Linker Length: The four-carbon length of the butoxy chain is crucial for spanning the distance between the two hydrophobic sub-pockets within the M3 receptor that accommodate the quinoline and chlorophenoxy rings. Studies on other series of M3 antagonists with similar "dumb-bell" structures have demonstrated a clear dependence of affinity on linker length.
| Linker Chain Length (n) | M3 Receptor Affinity (Ki, nM) |
| 2 | 150.6 |
| 3 | 45.2 |
| 4 | 9.8 |
| 5 | 38.5 |
| 6 | 120.1 |
This interactive table illustrates a common trend observed in bitopic ligands, where an optimal linker length exists. Data is representative.
A linker that is too short may not allow the terminal aromatic groups to reach their optimal binding positions simultaneously. Conversely, a linker that is too long could introduce an entropic penalty upon binding or adopt unfavorable conformations. The four-carbon chain appears to be optimal in many cases, providing the right balance of rigidity and flexibility.
Structure-Based Design Principles for Optimized this compound Derivatives
The availability of high-resolution crystal structures of the M3 muscarinic receptor has revolutionized the design of selective antagonists. pnas.orgnih.gov Structure-based design allows for the rational optimization of lead compounds like this compound by precisely targeting interactions within the receptor's binding pocket.
A key principle for achieving M3 selectivity over M2 is to exploit the non-conserved residues at the orthosteric binding site. nih.gov As mentioned, the M3 receptor has a Leucine (Leu225) at a position where the M2 receptor has a larger Phenylalanine (Phe181). researchgate.net An optimized derivative of our lead compound could be designed with a substituent on the quinoline or phenoxy ring that specifically interacts favorably with the smaller Leu225 residue while being sterically hindered by the bulkier Phe181 of the M2 receptor. researchgate.netnih.gov For example, adding a small, appropriately positioned fluorine atom to the ligand can lead to a productive interaction with Leu225 in M3 but cause a steric clash with Phe181 in M2, dramatically increasing M3 selectivity. researchgate.net
Docking simulations of the parent compound into the M3 crystal structure (PDB: 4U15) would reveal the precise orientation of its constituent parts. This would highlight which positions on the quinoline and phenoxy rings are directed towards solvent and could be modified with polar groups to improve properties, and which are buried within hydrophobic pockets where lipophilic substituents would be favored.
The design process would involve an iterative cycle:
Docking the lead compound into the M3 receptor structure to predict its binding mode.
Identifying potential modification sites to enhance affinity or selectivity.
Synthesizing the designed derivatives.
Experimentally measuring their binding affinities and functional activities.
Co-crystallizing a promising new derivative with the receptor to validate the design and inform the next cycle. nih.gov
Computational Chemistry Approaches in SAR Analysis of this compound and Its Analogues
Computational chemistry is an indispensable tool for understanding the SAR of M3 antagonists and guiding the design of new analogues. nih.gov Several computational methods are employed to analyze compounds like this compound.
Molecular Docking: Docking simulations are used to predict the preferred binding pose of a ligand within the M3 receptor's binding site. mdpi.comnih.gov For our lead compound, docking would elucidate the specific interactions between the quinoline ring and aromatic residues (e.g., Tyr506, Trp457), the ionic bond with Asp147, and potential hydrogen bonds involving the ether linker. researchgate.netresearchgate.net These simulations allow for the rapid virtual screening of a library of potential analogues to prioritize candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D steric and electrostatic properties of a series of analogues with their experimentally determined binding affinities. The resulting contour maps highlight regions where modifications would be beneficial or detrimental to activity, providing clear guidance for design.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the receptor-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net For the this compound-M3 receptor complex, an MD simulation could reveal the stability of key interactions, the role of water molecules in the binding site, and the conformational flexibility of the butoxy linker. acs.org This information is crucial for understanding the kinetic aspects of binding (residence time), which can be more important for in vivo efficacy than binding affinity alone. acs.org By revealing the atomistic details of the binding event, computational approaches provide a powerful framework for rationalizing SAR and designing next-generation M3 antagonists with improved potency and selectivity.
Preclinical Pharmacodynamic Characterization of 8 4 3 Chlorophenoxy Butoxy Quinoline in Animal Models
In Vivo Efficacy Studies in Animal Models of Muscarinic Receptor-Mediated Disorders
Effects on Bladder Function in Rodent Models
Data from publicly available scientific literature and clinical trial registries on the effects of 8-[4-(3-chlorophenoxy)butoxy]quinoline on bladder function in rodent models are not available. Standard preclinical assessments for compounds targeting muscarinic receptors often include cystometry or urodynamic studies in rats or mice to evaluate potential effects on bladder contractility, capacity, and pressure thresholds. However, no such studies have been reported for this specific compound.
Anticholinergic Activity in Airway Hyperreactivity Models
Preclinical investigations have demonstrated the significant anticholinergic and antihistaminergic activity of this compound in models of airway hyperreactivity. The compound has shown a concentration-dependent relaxant effect on airway smooth muscle. biostock.sebiostock.se
In Vitro Studies on Isolated Airways: Studies on isolated human and animal airway tissues have been central to characterizing the bronchodilatory effects of this compound.
Human Airways: In ex vivo studies using human bronchial tissue, the compound demonstrated a potent relaxant effect on pre-contracted airways. biostock.sebiostock.se It has been shown to cause almost complete relaxation of small airways isolated from human lung tissue. biostock.se The efficacy and potency profile against both cholinergic (muscarinic receptor-mediated) and histaminergic-induced contractions suggest promising potential for clinical applications in asthma and COPD. biostock.se An abstract for a poster presentation also indicates pharmacological characterization of the relaxant effect of RCD405 in isolated human small airways has been performed. ersnet.org
Animal Airways: A concentration-dependent relaxing effect has been consistently observed in studies on lung tissue from rats and dogs after induced contraction, further confirming its bronchodilatory properties across different species. biostock.se
These findings indicate that this compound effectively counteracts the bronchoconstriction mediated by acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system that regulates airway tone.
Cardiopulmonary Effects in Preclinical Species
Detailed preclinical data on the specific cardiopulmonary effects of this compound, beyond its action on the airways, are not extensively available in the public domain. While the compound is being developed for respiratory diseases, comprehensive cardiovascular assessments in preclinical species such as dogs, often involving telemetry to monitor hemodynamic parameters like heart rate, blood pressure, and cardiac output, have not been published. Toxicology studies have been completed and indicate the compound is well-tolerated, but specific hemodynamic data from these studies are not publicly disclosed. biostock.sebiostock.se
Receptor Desensitization and Tachyphylaxis Assessment in Animal Systems
There is no publicly available information regarding the assessment of receptor desensitization or tachyphylaxis for this compound in animal systems. Such studies are crucial to determine if the compound's efficacy diminishes with repeated administration. Completed toxicology studies have shown that the drug was well-tolerated in repeated doses over a four-week period, which may suggest a limited potential for rapid desensitization, though specific pharmacodynamic endpoints were not reported. biostock.sebiostock.se
Duration of Action and Reversibility of Pharmacological Effects in Vivo
Specific data on the duration of action and the reversibility of the pharmacological effects of this compound in vivo are not available in published literature. The developing company, Arcede Pharma, has indicated that studies are underway to better understand the relationship between dose, concentration, and effect, which will inform the design of clinical studies. biostock.se However, detailed pharmacokinetic and pharmacodynamic modeling data to predict the duration of bronchodilation and anti-inflammatory effects have not been made public.
Comparative Pharmacodynamics with Reference Antagonists in Preclinical Models
While direct comparative data with specific reference antagonists are limited in the public domain, some preclinical findings suggest the efficacy of this compound is comparable to existing therapies.
It has been reported that the relaxant effect of the compound on human respiratory tissue is on par with other bronchodilatory substances currently on the market. biostock.secision.com Furthermore, in some preclinical studies, the compound's effects on several anti-inflammatory parameters were observed to be corresponding to those of certain unnamed reference drugs. biostock.se However, detailed head-to-head preclinical studies comparing this compound with established long-acting muscarinic antagonists (LAMAs) such as tiotropium (B1237716) or aclidinium (B1254267) have not been published. The developing company notes that the compound's unique dual mechanism of action makes direct comparisons with other drugs in preclinical trials challenging. biostock.se
Preclinical Pharmacokinetic and Metabolic Profile of 8 4 3 Chlorophenoxy Butoxy Quinoline in Animal Species
Bioavailability and Plasma Exposure in Preclinical Animal SpeciesThere are no published studies detailing the bioavailability or the concentration of 8-[4-(3-chlorophenoxy)butoxy]quinoline in the plasma of animals over time following administration.
Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.
Mechanistic Insights into 8 4 3 Chlorophenoxy Butoxy Quinoline Activity
Molecular Docking and Ligand-Receptor Interaction Analysis with M3 Muscarinic Receptor Models
To understand the binding of 8-[4-(3-chlorophenoxy)butoxy]quinoline, computational molecular docking studies would be required. These simulations would predict the most likely binding pose of the compound within the orthosteric or an allosteric site of the M3 muscarinic receptor. Key insights would be gained by identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and specific amino acid residues of the receptor. For instance, interactions with conserved residues in the transmembrane helices that form the binding pocket would be of significant interest.
A hypothetical data table from such a study might look like this:
| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Quinoline (B57606) Nitrogen | Tyr506 | 2.8 |
| Pi-Pi Stacking | Chlorophenoxy Ring | Trp428 | 4.5 |
| Hydrophobic | Butoxy Chain | Val115 | 3.9 |
This data is hypothetical and for illustrative purposes only.
Conformational Changes Induced by this compound Binding
The binding of an antagonist to the M3 receptor is expected to stabilize an inactive conformational state, preventing the receptor from adopting the active conformation required for G-protein coupling. Techniques such as fluorescence resonance energy transfer (FRET) or nuclear magnetic resonance (NMR) spectroscopy could be employed to study these conformational changes in real-time. These studies would reveal how the binding of this compound affects the arrangement of the transmembrane helices, particularly the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6) which is a hallmark of receptor activation.
Downstream Signaling Pathway Modulation by this compound Antagonism
The M3 muscarinic receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). As an antagonist, this compound would be expected to inhibit this pathway.
Functional assays measuring the inhibition of acetylcholine-induced calcium mobilization or IP3 accumulation would be necessary to quantify the antagonistic potency of the compound. The results would typically be presented as an IC50 value, representing the concentration of the compound required to inhibit 50% of the maximal agonist response.
A hypothetical data table summarizing such findings could be:
| Assay | Agonist | IC50 of this compound (nM) |
| Calcium Mobilization | Acetylcholine (B1216132) | Data not available |
| Inositol Phosphate Accumulation | Carbachol | Data not available |
This data is hypothetical and for illustrative purposes only.
Insights from Mutagenesis Studies on M3 Receptor Binding Sites
Site-directed mutagenesis studies are crucial for identifying the specific amino acid residues that are critical for ligand binding. By systematically mutating key residues within the putative binding pocket of the M3 receptor and then assessing the binding affinity of this compound to these mutant receptors, researchers can pinpoint the molecular determinants of binding. For example, mutating a tyrosine residue to a phenylalanine could disrupt a potential hydrogen bond, leading to a significant decrease in binding affinity if that interaction is important.
A summary of hypothetical mutagenesis data might be presented as follows:
| M3 Receptor Mutant | Fold Change in Binding Affinity for this compound |
| Y506F | Data not available |
| W428A | Data not available |
| N507A | Data not available |
This data is hypothetical and for illustrative purposes only.
Future Directions in Academic Research on 8 4 3 Chlorophenoxy Butoxy Quinoline
Exploration of Novel Therapeutic Applications Based on M3 Receptor Modulation
The muscarinic M3 receptor plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Modulation of this receptor presents therapeutic opportunities for a range of conditions. Future research will likely focus on elucidating the specific effects of 8-[4-(3-chlorophenoxy)butoxy]quinoline on the M3 receptor and exploring its potential in treating diseases such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.
Initial in vitro studies would aim to characterize the binding affinity and functional activity of the compound at the M3 receptor. Subsequent preclinical studies in relevant animal models would be necessary to evaluate its efficacy and mechanism of action. A key area of investigation will be the compound's selectivity for the M3 receptor over other muscarinic receptor subtypes, which is critical for minimizing off-target effects.
Table 1: Hypothetical M3 Receptor Binding Affinities of this compound and Analogues
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 150 | 200 | 10 | 180 | 250 |
| Analogue 1 | 120 | 180 | 8 | 160 | 220 |
| Analogue 2 | 200 | 250 | 15 | 210 | 300 |
This table presents hypothetical data for illustrative purposes.
Development of Advanced Analytical Techniques for this compound Quantification in Biological Matrices
To support preclinical and potential clinical development, robust analytical methods for the quantification of this compound in biological matrices such as plasma, urine, and tissue samples are essential. Future research in this area will focus on developing and validating highly sensitive and specific assays, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method development will involve optimizing sample preparation techniques to ensure efficient extraction and minimize matrix effects. The validation of these methods will be conducted in accordance with regulatory guidelines to establish their accuracy, precision, linearity, and stability. These analytical tools will be crucial for pharmacokinetic and toxicokinetic studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Investigation of Stereochemical Aspects and Chiral Synthesis of this compound Analogues
The presence of stereocenters in a molecule can lead to different pharmacological and toxicological properties between enantiomers. Although the structure of this compound does not inherently contain a chiral center, the synthesis of its analogues could introduce chirality. Future research should investigate the stereochemical aspects of such analogues.
This would involve the development of stereoselective synthetic routes to produce individual enantiomers. The pharmacological activity of each enantiomer would then be evaluated to determine if one is more potent or has a better safety profile. This line of research is critical for developing a more refined and potentially safer therapeutic agent. The study of stereochemistry focuses on isomers with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. researchgate.net
Integration of Omics Technologies for Comprehensive Biological Profiling in Preclinical Research
To gain a deeper understanding of the biological effects of this compound, future preclinical research will benefit from the integration of omics technologies. crownbio.com Transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the molecular changes induced by the compound in cells and tissues. crownbio.com
For instance, transcriptomic analysis could identify genes that are up- or down-regulated in response to treatment, offering insights into the compound's mechanism of action and potential off-target effects. Proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can identify alterations in metabolic pathways. crownbio.com The integration of these omics datasets can help in identifying biomarkers of efficacy and toxicity, thereby accelerating the drug discovery and development process. nih.gov
Table 2: Illustrative Omics Data Integration for Biomarker Discovery
| Omics Technology | Potential Biomarkers Identified | Associated Pathway |
| Transcriptomics | Gene A, Gene B | Smooth Muscle Contraction |
| Proteomics | Protein X, Protein Y | Glandular Secretion |
| Metabolomics | Metabolite Z | Cellular Energy Metabolism |
This table presents hypothetical data for illustrative purposes.
Collaborative Research Opportunities in Muscarinic Pharmacology and Drug Discovery
The development of a novel therapeutic agent like this compound requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborative research opportunities between academic institutions, pharmaceutical companies, and contract research organizations.
Such collaborations can bring together expertise in medicinal chemistry, pharmacology, toxicology, and clinical research. These partnerships can facilitate access to specialized technologies and resources, accelerating the translation of basic research findings into clinical applications. The shared goal of advancing muscarinic pharmacology can lead to the discovery and development of new medicines for a variety of diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
